5-(4-Methylpiperidin-1-yl)-2-(propylsulfonyl)-4-tosylthiazole
CAS No.:
Cat. No.: VC15333056
Molecular Formula: C19H26N2O4S3
Molecular Weight: 442.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H26N2O4S3 |
|---|---|
| Molecular Weight | 442.6 g/mol |
| IUPAC Name | 4-(4-methylphenyl)sulfonyl-5-(4-methylpiperidin-1-yl)-2-propylsulfonyl-1,3-thiazole |
| Standard InChI | InChI=1S/C19H26N2O4S3/c1-4-13-27(22,23)19-20-17(18(26-19)21-11-9-15(3)10-12-21)28(24,25)16-7-5-14(2)6-8-16/h5-8,15H,4,9-13H2,1-3H3 |
| Standard InChI Key | LDMLISJOXDXROQ-UHFFFAOYSA-N |
| Canonical SMILES | CCCS(=O)(=O)C1=NC(=C(S1)N2CCC(CC2)C)S(=O)(=O)C3=CC=C(C=C3)C |
Introduction
Chemical Formula and Molecular Weight
-
Thiazole ring: C3H3NS
-
4-Methylpiperidin-1-yl: C6H12N
-
Propylsulfonyl: C3H7SO2
-
Tosyl (p-toluenesulfonyl): C7H7SO2
Combining these components gives a molecular formula of approximately C19H29N3O4S2, with a molecular weight around 430 g/mol.
Synthesis and Preparation
The synthesis of 5-(4-Methylpiperidin-1-yl)-2-(propylsulfonyl)-4-tosylthiazole would likely involve multiple steps, including:
-
Formation of the Thiazole Ring: This could involve condensation reactions between appropriate precursors.
-
Introduction of the 4-Methylpiperidin-1-yl Group: Typically achieved through nucleophilic substitution or coupling reactions.
-
Attachment of Propylsulfonyl and Tosyl Groups: These are usually added via sulfonylation reactions.
Biological Activity and Applications
-
Antimicrobial Agents: Thiazoles are known for their antimicrobial properties.
-
Neurological Disorders: Piperidine derivatives have been explored for neurological applications.
Future Research Directions
-
Synthetic Chemistry: Developing efficient synthesis routes for this compound.
-
Biological Screening: Investigating its potential biological activities, such as antimicrobial or neurological effects.
-
Structural Modifications: Exploring derivatives with altered functional groups to enhance desired properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume